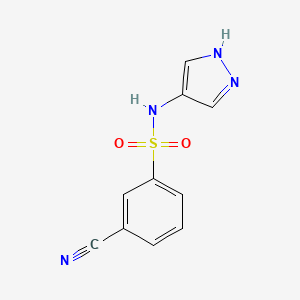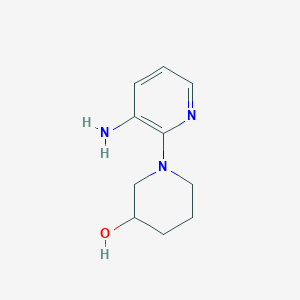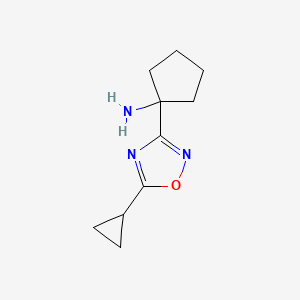
FSA26J9M8B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid is a complex organic compound that features a variety of functional groups, including amino, cyano, and fluorobenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions.
Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the benzoic acid derivative: This can be synthesized through Friedel-Crafts acylation followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorobenzoic acid moiety may undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-chlorobenzoic acid
- ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-bromobenzoic acid
Uniqueness
The uniqueness of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid lies in its specific functional groups and their arrangement, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H21FN6O3 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[(1R)-1-[2-amino-5-[5-cyano-1-methyl-3-(methylaminomethyl)pyrazol-4-yl]pyridin-3-yl]oxyethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C21H21FN6O3/c1-11(15-7-13(22)4-5-14(15)21(29)30)31-18-6-12(9-26-20(18)24)19-16(10-25-2)27-28(3)17(19)8-23/h4-7,9,11,25H,10H2,1-3H3,(H2,24,26)(H,29,30)/t11-/m1/s1 |
InChI Key |
IFEPJAKXCDYTOK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide](/img/structure/B1518145.png)


![Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1518149.png)





![4-[2-(Benzyloxy)ethoxy]benzoic acid](/img/structure/B1518161.png)


